![molecular formula C44H34Cl2P2Ru+2 B1142154 Dichloro [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphathyl] ruthenium(II) CAS No. 134524-84-8](/img/structure/B1142154.png)

Dichloro [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphathyl] ruthenium(II)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

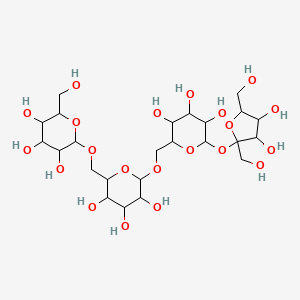

Dichloro [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphathyl] ruthenium(II), also known as Dichloro [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphathyl] ruthenium(II), is a useful research compound. Its molecular formula is C44H34Cl2P2Ru+2 and its molecular weight is 796.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality Dichloro [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphathyl] ruthenium(II) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dichloro [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphathyl] ruthenium(II) including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Catalysis and Asymmetric Hydrogenation

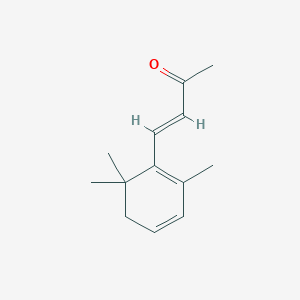

The ruthenium complexes containing the chiral BINAP ligand are highly effective catalysts for asymmetric hydrogenation. This process is crucial for producing optically active compounds, which are valuable in pharmaceuticals and fine chemicals. For instance, these complexes have been used to catalyze the asymmetric hydrogenation of prochiral alkenes, such as 2-acylaminoacrylic and 2-acylaminocinnamic acids, under mild conditions, yielding N-acyl-(R)-α-amino acids with high optical purity (Kawano et al., 1989). These reactions highlight the ability of these complexes to facilitate the production of chiral molecules, which are essential for the development of new drugs and materials.

Material Synthesis

The synthesis and structural characterization of related palladium complexes, while not directly applicable to ruthenium, underline the broader relevance of BINAP ligands in material science. For example, the synthesis of dichloro[2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]palladium(II) showcases the ligand’s utility in forming stable metal complexes with high purity, which are useful in catalysis and material synthesis (Zhaowe, 2015).

Molecular Structure and Mechanism Studies

Studies on the structure and dynamics of ruthenium complexes with BINAP ligands contribute significantly to understanding the mechanisms of catalytic reactions. For example, the preparation and reactions of a novel five-coordinate ruthenium complex [RuH(BINAP)2]PF6 and formation of the first chiral molecular hydrogen complex [RuH(η2-H2)(BINAP)2]PF6 provide insights into the role of these complexes in hydrogenation reactions (Tsukahara et al., 1988). These studies are foundational for developing new catalytic systems and improving existing ones.

Wirkmechanismus

Target of Action

It’s known that ruthenium complexes often target various biochemical processes, particularly those involving catalysis .

Mode of Action

The compound acts as a catalyst in various chemical reactions. It’s particularly used in hydrogenation reactions and the activation of aromatic amines and nitrogen-containing heterocycles through C-H bond activation .

Biochemical Pathways

Given its role as a catalyst, it likely influences a variety of reactions and pathways, particularly those involving hydrogenation and c-h bond activation .

Pharmacokinetics

As a catalyst, its bioavailability would depend on the specific reaction conditions and the nature of the reactants .

Result of Action

The compound’s action results in the facilitation of chemical reactions, particularly hydrogenation reactions and the activation of aromatic amines and nitrogen-containing heterocycles .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it’s sensitive to light and stable in air and moisture . Its solubility in different solvents (insoluble in water, soluble in acetone and methanol) can also affect its action .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway of Dichloro [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphathyl] ruthenium(II) involves the reaction of ruthenium trichloride with (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphathyl in the presence of a reducing agent to obtain the desired product.", "Starting Materials": ["Ruthenium trichloride", "(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphathyl", "Reducing agent"], "Reaction": ["Step 1: Dissolve ruthenium trichloride in a suitable solvent such as dichloromethane or acetonitrile.", "Step 2: Add (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphathyl to the solution and stir for a few hours.", "Step 3: Add a reducing agent such as sodium borohydride or potassium borohydride to the reaction mixture and stir for a few more hours.", "Step 4: Filter the reaction mixture to remove any insoluble impurities.", "Step 5: Concentrate the filtrate under reduced pressure to obtain the crude product.", "Step 6: Purify the crude product by column chromatography or recrystallization to obtain pure Dichloro [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphathyl] ruthenium(II)."] } | |

CAS-Nummer |

134524-84-8 |

Molekularformel |

C44H34Cl2P2Ru+2 |

Molekulargewicht |

796.7 g/mol |

IUPAC-Name |

dichlororuthenium;[1-(2-diphenylphosphaniumylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphanium |

InChI |

InChI=1S/C44H32P2.2ClH.Ru/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;;;/h1-32H;2*1H;/q;;;+2 |

InChI-Schlüssel |

YEKBVMDAGDTOQB-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.Cl[Ru]Cl |

Kanonische SMILES |

C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)[PH+](C7=CC=CC=C7)C8=CC=CC=C8.Cl[Ru]Cl |

Synonyme |

(SP-4-2)-[(1S)-[1,1’-Binaphthalene]-2,2’-diylbis[diphenylphosphine-κP]]dichlororuthenium; [SP-4-2-(S)]-[[1,1’-Binaphthalene]-2,2’-diylbis[diphenylphosphine]-P,P’]dichlororuthenium; (S)-[1,1’-Binaphthalene]-2,2’-diylbis[diphenylphosphine Ruthenium Com |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,4R)-2-[L-Xylo-tetrahydroxybut-1-YL]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1142078.png)

![3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid](/img/structure/B1142092.png)